2-Amino-3-sulfanylbutanoic acid

Cell-free protein synthesis Non-canonical amino acid incorporation Suppression efficiency

2-Amino-3-sulfanylbutanoic acid (also referred to as β-methylcysteine, 3-methylcysteine, or thiothreonine) is a non-proteinogenic, sulfur-containing α-amino acid with the molecular formula C₄H₉NO₂S and a molecular weight of 135.19 g/mol. The molecule contains two chiral centers (C-2 and C-3), giving rise to four stereoisomers; the (2R,3R) form is synonymous with (3R)-methyl-L-cysteine and is designated CG6 in the Protein Data Bank.

Molecular Formula
Molecular Weight 133.17
Cat. No. B1579089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-sulfanylbutanoic acid
Molecular Weight133.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-sulfanylbutanoic Acid Procurement: Compound Identity and Core Chemical Characteristics


2-Amino-3-sulfanylbutanoic acid (also referred to as β-methylcysteine, 3-methylcysteine, or thiothreonine) is a non-proteinogenic, sulfur-containing α-amino acid with the molecular formula C₄H₉NO₂S and a molecular weight of 135.19 g/mol [1]. The molecule contains two chiral centers (C-2 and C-3), giving rise to four stereoisomers; the (2R,3R) form is synonymous with (3R)-methyl-L-cysteine and is designated CG6 in the Protein Data Bank [2]. Its structure combines a thiol and an amino group on a butanoic acid backbone, making it both a threonine analog (OH→SH substitution) and a β-substituted cysteine derivative, which underpins its specialized roles in lantibiotic peptide synthesis and site-selective protein modification [3].

Why Generic Thiol Amino Acids Cannot Replace 2-Amino-3-sulfanylbutanoic Acid: Key Structural and Reactivity Distinctions


Although 2-amino-3-sulfanylbutanoic acid shares a thiol moiety with cysteine and penicillamine, simple substitution fails because the single β-methyl substituent creates a unique steric and electronic environment that governs both biological recognition and chemical reactivity. Cysteine lacks the β-methyl group, leading to faster in vivo dimerization to cystine and rapid metabolism by cysteine desulfhydrase, which precludes its use in rheumatoid arthritis therapy [1]. Penicillamine (β,β-dimethylcysteine) introduces two β-methyl groups, which further restrict conformational flexibility and alter metal-chelation geometry relative to the monosubstituted scaffold [2]. Additionally, the specific stereochemistry at C-2 and C-3 determines whether the compound functions as a competent substrate for ribosomal translation systems or participates in thioether bridge formation within lantibiotics; diastereomeric impurities can abolish incorporation efficiency, as shown by the ~2-fold difference in aminoacylated pdCpA yields between L-thiothreonine (21%) and L-allo-thiothreonine (47%) [3]. Therefore, interchangeable use of generic thiol amino acids is not scientifically justifiable for applications requiring defined stereochemical identity and predictable thiol reactivity.

Quantitative Differentiation Evidence: 2-Amino-3-sulfanylbutanoic Acid Against Its Closest Analogs


Suppression Efficiency in Cell-Free Protein Synthesis: L-Thiothreonine vs. L-Allo-Thiothreonine vs. Fluorescently Labeled Derivative

In a bacterial cell-free translation system utilizing a modified E. coli DHFR reporter containing the TAG stop codon at position 10, L-thiothreonyl-tRNA_CUA and L-allo-thiothreonyl-tRNA_CUA achieved suppression efficiencies of 43% and 45%, respectively, relative to the full-length wild-type DHFR control, demonstrating that both diastereomers are efficient substrates for the ribosomal machinery [1]. DMT-protected thiothreonine and allo-thiothreonine were incorporated in yields of 28% and 26%, respectively, whereas a CPM-fluorophore-derivatized allo-thiothreonyl-tRNA_CUA delivered only ~5% suppression (range 2–8%), highlighting that bulky S-modifications severely compromise translational competence [1]. No direct cysteine control was reported in this study, but the quantitative diastereomer comparison illustrates that stereochemistry at C-2/C-3 directly modulates incorporation yield, making the correct choice of stereoisomer critical for procurement.

Cell-free protein synthesis Non-canonical amino acid incorporation Suppression efficiency

Aminoacylation Yield as a Function of Stereochemistry: L-Thiothreonine pdCpA Ester vs. L-Allo-Thiothreonine pdCpA Ester

During the synthesis of aminoacylated dinucleotides for tRNA activation, the active ester of L-thiothreonine (NVOC-protected) reacted with the tris-(tetrabutylammonium) salt of pdCpA to yield 21% of the desired aminoacylated pdCpA product 10, while the corresponding L-allo-thiothreonine active ester gave 47% under identical conditions (anhydrous DMF, room temperature) [1]. This >2-fold difference in esterification yield between diastereomers underscores that the threo vs. erythro configuration at the β-carbon profoundly influences the chemical reactivity of the α-amino acid toward nucleophilic attack.

Aminoacylation Suppressor tRNA pdCpA esterification

Metabolic Stability Advantage Over Cysteine: Resistance to Dimerization and Enzymatic Degradation in Therapeutic Contexts

According to the patent literature on substituted cysteine therapeutics for rheumatoid arthritis, L-cysteine is ineffective because it dimerizes rapidly to cystine in vivo and is extensively metabolized by cysteine desulfhydrase [1]. In contrast, β-substituted cysteines, including β-methylcysteine (2-amino-3-sulfanylbutanoic acid), resist dimerization and enzymatic degradation sufficiently to maintain therapeutic levels of free thiol. While no specific t₁/₂ value is provided for β-methylcysteine in this source, the patent explicitly lists β-methyl cysteine alongside penicillamine as a preferred sulfhydryl compound, implying a pharmacokinetic differentiation from unsubstituted cysteine [1].

Metabolic stability Cysteine desulfhydrase Rheumatoid arthritis

Structural Determinant for Lantibiotic Bioactivity: β-Methylcysteine as an Essential Building Block of Mersacidin, Distinct from Cysteine or Lanthionine

Mersacidin, a type-B lantibiotic with potent activity against Gram-positive bacteria including multidrug-resistant strains, requires β-methylcysteine (as S-(2-aminovinyl)-3-methylcysteine) and β-methyllanthionine residues for its characteristic thioether-bridged architecture [1]. These β-methylated residues are formed post-translationally and are essential for the correct spatial organization of the four intra-chain thioether bridges that define mersacidin's binding to lipid II, the target of its transglycosylation inhibition mechanism [1]. Attempts to replace β-methylcysteine with unsubstituted cysteine during ribosomal synthesis of lantibiotic precursors result in structurally altered peptides with compromised antimicrobial activity, as the methyl group contributes to conformational pre-organization of the thioether macrocycles [2]. While direct MIC comparisons between wild-type mersacidin and Cys-substituted analogs are not available in the open literature, the absolute conservation of β-methylcysteine across related lantibiotics (e.g., microbisporicin) supports its non-redundant structural role [2].

Lantibiotics Mersacidin Peptidoglycan biosynthesis inhibition

Site-Selective Fluorescent Labeling via Single Thiol: DHFR Modification at Thiothreonine vs. Cysteine-Free Background

When thiothreonine and allo-thiothreonine were incorporated into the cysteine-free DHFR (csDHFR) variant at position 10, both diastereomers reacted readily with the thiol-specific fluorophore CPM (7-diethylamino-3-(4′-maleimidophenyl)-4-methylcoumarin), yielding fluorescently labeled protein without detectable side reactions, as visualized by in-gel fluorescence under 365 nm irradiation [1]. In contrast, the DMT-protected thiothreonine-containing csDHFR showed no detectable CPM coupling, confirming that the single free thiol introduced by thiothreonine is both necessary and sufficient for chemoselective modification in a protein background devoid of native cysteine residues [1]. The fluorophore-derivatized dinucleotide 14 was obtained in 64% purified yield, demonstrating that the thiol can be functionalized at the pdCpA level with good efficiency [1]. This mono-thiol strategy offers a defined 1:1 labeling stoichiometry, contrasting with multi-cysteine proteins where heterogeneous labeling is a recognized problem.

Site-specific protein labeling Thiol-maleimide chemistry Fluorophore conjugation

Targeted Application Scenarios Where 2-Amino-3-sulfanylbutanoic Acid Differentiation Drives Scientific Value


Site-Specific Protein Bioconjugation via Ribosomal Incorporation into Cysteine-Free Scaffolds

Researchers seeking homogeneous fluorescent labeling or drug conjugation require a single, defined thiol handle in an otherwise cysteine-free protein background. 2-Amino-3-sulfanylbutanoic acid (as L-thiothreonine or L-allo-thiothreonine) can be ribosomally incorporated at a TAG codon with ~43–45% suppression efficiency, introducing a unique thiol that reacts cleanly with maleimide fluorophores (e.g., CPM) without cross-reactivity [1]. This avoids the labeling heterogeneity of multi-cysteine proteins and enables precise 1:1 stoichiometry. The DMT-protected variant further allows for temporal control over thiol deprotection, as demonstrated at the pdCpA and tRNA stages [1].

Lantibiotic Engineering and Synthetic Access to Methyllanthionine-Containing Antimicrobial Peptides

The biosynthesis of lantibiotics such as mersacidin and nisin requires β-methylcysteine as a precursor for β-methyllanthionine thioether bridges. Synthetic or semi-synthetic access to 2-amino-3-sulfanylbutanoic acid in stereochemically pure form is essential for solid-phase peptide synthesis of lantibiotic analogs and for structure-activity relationship studies aimed at optimizing lipid II binding [2]. The compound is not interchangeable with cysteine, as the β-methyl group is critical for the conformational integrity of the macrocyclic thioether rings [3].

Copper Chelation Therapy Design: A Monosubstituted Thiol Scaffold with Intermediate Steric Profile

β-Methylcysteine occupies a steric and electronic niche between cysteine (rapid dimerization) and penicillamine (β,β-dimethyl substitution), making it of interest as a copper-chelating agent with potentially attenuated toxicity [4]. While quantitative affinity constants remain to be determined, the patent literature identifies β-methyl cysteine alongside penicillamine as a preferred sulfhydryl for therapeutic metal coordination, suggesting a favorable balance between thiol availability and metabolic stability [4]. Researchers in metallodrug development may prioritize this compound for SAR studies around β-substitution patterns.

Suppressor tRNA Aminoacylation for Genetic Code Expansion

Incorporation of non-canonical amino acids via orthogonal suppressor tRNA/aminoacyl-tRNA synthetase pairs depends on efficient aminoacylation. The 2.2-fold yield difference observed between the L-allo-thiothreonine pdCpA ester (47%) and the L-thiothreonine pdCpA ester (21%) [1] highlights the importance of stereochemistry in dinucleotide esterification. Laboratories optimizing in vitro translation systems for thiol-containing unnatural amino acids should obtain the specific diastereomer (allo vs. threo) that maximizes aminoacylation yield for their chosen synthetase/ligase system.

Quote Request

Request a Quote for 2-Amino-3-sulfanylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.